1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid
Description
1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a substituted phenyl ring with cyano (-CN) and nitro (-NO₂) groups at the 4- and 2-positions, respectively.
The pyrrolidine core contributes to conformational rigidity, while the electron-withdrawing cyano and nitro groups influence electronic distribution, solubility, and intermolecular interactions. Such derivatives are often synthesized via coupling reactions or nucleophilic substitutions, as seen in related compounds .
Properties
IUPAC Name |
1-(4-cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c13-7-8-3-4-9(11(6-8)15(18)19)14-5-1-2-10(14)12(16)17/h3-4,6,10H,1-2,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIWNUZVBXSYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and relevant biological studies, providing a comprehensive overview of its potential applications.
- Molecular Formula : C12H11N3O4
- Molecular Weight : 261.233 g/mol
- CAS Number : 1103838-83-0
The compound features a pyrrolidine ring substituted with a cyano and nitrophenyl group, which influences its biological activity by allowing interactions with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The presence of the nitrophenyl group enhances its electrophilic properties, facilitating reactions with nucleophiles in biological systems. This interaction can lead to inhibition or activation of various metabolic pathways.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antibacterial and antifungal activities. For instance, research on similar compounds has shown:
- Antibacterial Activity : Compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Certain derivatives were effective against fungi, with MIC values indicating significant inhibition against strains such as Candida albicans.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | 0.016 | C. albicans |
Case Studies
- Study on Antimicrobial Activity : A study evaluated various pyrrolidine derivatives for their antimicrobial properties, revealing that modifications on the phenyl ring significantly impacted activity. The introduction of electron-withdrawing groups enhanced antibacterial efficacy against both S. aureus and E. coli .
- Pyrrolidine Derivatives in Drug Development : Research highlighted the potential of pyrrolidine derivatives as scaffolds for developing new antibacterial agents, focusing on their structure-activity relationships (SAR). The findings suggested that specific substitutions could optimize their effectiveness against resistant strains .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and nature of substituents on the pyrrolidine ring and the phenyl group are crucial for enhancing biological activity. Key observations include:
- Electron Donating/Withdrawing Effects : Compounds with electron-donating groups showed improved activity due to increased nucleophilicity, while electron-withdrawing groups enhanced electrophilic attack on biological targets .
- Ring Modifications : Alterations in the pyrrolidine structure led to variations in antibacterial potency, suggesting that specific geometric configurations play a role in binding affinity to target enzymes .
Scientific Research Applications
Pharmacological Applications
- Antiviral Activity : Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antiviral properties. For instance, compounds similar to 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid have been evaluated for their efficacy against hepatitis C virus (HCV). Research shows that certain pyrrolidine derivatives can inhibit HCV non-structural proteins, demonstrating potential as therapeutic agents for viral infections .
- Anti-inflammatory Effects : The compound's structural analogs have been investigated for their anti-inflammatory properties. A study highlighted the effectiveness of pyrrolidine-containing compounds in reducing inflammation in animal models, suggesting that modifications in the pyrrolidine structure can enhance anti-inflammatory activity .
- Analgesic Properties : Some derivatives of pyrrolidine have shown promising results in pain management. Compounds similar to this compound were tested for their analgesic effects, with notable reductions in pain responses observed in experimental settings .
Synthetic Applications
- Chemical Synthesis : The synthesis of this compound involves multiple steps that can serve as a model for developing other complex organic molecules. The compound's synthesis typically includes reactions involving nitrobenzaldehyde and pyrrolidine derivatives, which can be optimized for yield and purity .
- Building Block for Drug Development : This compound serves as a versatile building block in the pharmaceutical industry. Its unique functional groups allow for further modifications, making it suitable for creating novel drug candidates targeting various diseases .
Diagnostic Applications
- Theranostic Agents : The compound has potential applications in theranostics—combining therapy and diagnostics—particularly in cancer treatment. Its ability to target specific tumor markers makes it a candidate for developing radiopharmaceuticals that can both diagnose and treat cancer effectively .
- Imaging Agents : In preclinical studies, derivatives of this compound have been explored as imaging agents due to their favorable pharmacokinetic properties. They demonstrate rapid accumulation in tumor tissues with minimal background activity, which is crucial for effective imaging techniques such as PET scans .
Table 1: Summary of Pharmacological Activities
Table 2: Synthetic Pathways
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes classic transformations such as esterification and amidation. For example:
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Esterification : Reacting with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H₂SO₄) produces methyl esters.
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Amidation : Treatment with amines (e.g., benzylamine) via coupling agents (e.g., DCC) yields amide derivatives.
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | Methyl 1-(4-cyano-2-nitrophenyl)pyrrolidine-2-carboxylate |
| Amidation | Benzylamine, DCC, RT | 1-(4-Cyano-2-nitrophenyl)-N-benzylpyrrolidine-2-carboxamide |
Nucleophilic Substitution Reactions
The electron-withdrawing nitro and cyano groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr). Key findings include:
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Nitro Group Replacement : Reaction with pyrrolidine in HPMC/water solvent systems replaces the nitro group with pyrrolidine, forming 1-(4-cyano-pyrrolidinophenyl)pyrrolidine-2-carboxylic acid .
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Cyano Group Reactivity : Limited direct substitution due to steric hindrance, but hydrolysis under acidic or basic conditions converts the cyano group to a carboxylic acid.
Reduction Reactions
The nitro group is reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl, forming 1-(4-cyano-2-aminophenyl)pyrrolidine-2-carboxylic acid. The cyano group remains intact under these conditions but can be selectively reduced to an amine using LiAlH₄.
| Functional Group | Reducing Agent | Product |
|---|---|---|
| -NO₂ | H₂/Pd-C | -NH₂ |
| -CN | LiAlH₄ | -CH₂NH₂ |
Grignard and Organometallic Reactions
The carboxylic acid can be converted to its acid chloride (using SOCl₂) for subsequent reactions. For instance:
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Grignard Addition : Reacting the acid chloride with methyl magnesium iodide forms a ketone intermediate, which can be further functionalized .
Biological Interaction Studies
The compound’s electron-withdrawing groups enhance interactions with biological targets. Molecular docking studies reveal strong binding to enzymes like α-glucosidase and α-amylase, attributed to hydrogen bonding with the carboxylic acid and π-stacking with the aromatic ring .
Comparative Reactivity of Structural Analogues
Studies on similar compounds highlight how structural variations influence reactivity:
Key Research Findings
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Solvent Effects : HPMC/water systems improve reaction efficiency for SNAr by stabilizing intermediates .
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Regioselectivity : Nitro group substitution occurs preferentially over cyano due to stronger electron-withdrawing effects .
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Pharmacological Relevance : Derivatives show promise as enzyme inhibitors, with IC₅₀ values in the nanomolar range for targets like HCV NS5A .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of structurally related pyrrolidine-2-carboxylic acid derivatives is presented below:
*Estimated based on structural analogs.
†Inferred from solubility trends of pyrrolidinecarboxylic acids (e.g., ~441 mg/mL for pyrrolidine-2-carboxylic acid ).
Key Observations:
- Molecular Weight: The target compound (~277.24 g/mol) is lighter than the morpholine-sulfonyl derivative (385.4 g/mol), suggesting better bioavailability .
- Solubility: While direct data are lacking, the hydrophilic cyano and nitro groups may improve aqueous solubility relative to the hydrophobic isobutyryl derivative .
Preparation Methods
Base-Mediated Coupling
Proline’s secondary amine undergoes N-arylation under strongly basic conditions. In a representative procedure, L-proline reacts with aryl halides (e.g., benzyl chloride) in N,N-dimethylformamide (DMF) using sodium hydride (NaH) as a base. Adapted for the target compound:
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Methyl ester protection : Proline’s carboxylic acid is protected via treatment with thionyl chloride (SOCl₂) in methanol, yielding methyl pyrrolidine-2-carboxylate.
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N-arylation : The methyl ester reacts with 2-nitro-4-cyanobenzyl chloride in DMF/NaH at 0–25°C.
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Ester hydrolysis : The product is treated with aqueous HCl to regenerate the carboxylic acid.
Key Data :
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 4-cyano-2-nitrophenyl group facilitates NAS. Proline’s amine attacks activated aryl halides (e.g., 1-chloro-4-cyano-2-nitrobenzene) in polar aprotic solvents:
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Substrate activation : The aryl chloride is stirred with proline in DMF at 80°C with potassium carbonate (K₂CO₃).
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Workup : The crude product is purified via column chromatography (hexane/ethyl acetate).
Challenges : Competing side reactions at the nitro group necessitate careful temperature control.
Protection-Deprotection Strategies
Carboxylate Protection
To prevent unwanted side reactions during N-arylation, the carboxylic acid is often protected as a tert-butyl ester:
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Protection : Proline reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
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N-arylation : The Boc-protected proline undergoes coupling with 2-nitro-4-cyanophenylboronic acid via Suzuki-Miyaura reaction.
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Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the free carboxylic acid.
Advantages : Improved solubility of intermediates in organic solvents.
Stereochemical Preservation
Racemization at the C2 position is minimized using low-temperature conditions (-78°C) during lithiation steps, as demonstrated in analogous syntheses. For example, chiral auxiliaries or enantioselective hydrogenation may be employed to maintain stereopurity.
Catalytic Hydrogenation of Dihydro-pyrrole Intermediates
A patent-pending method describes the synthesis of pyrrolidine derivatives via hydrogenation of dihydro-pyrrole precursors:
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Dihydro-pyrrole synthesis : Cyclocondensation of γ-keto esters with amines forms 2,3-dihydro-1H-pyrroles.
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Hydrogenation : Palladium on carbon (Pd/C) catalyzes the reduction of the double bond, affording the pyrrolidine ring.
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Functionalization : The aromatic nitro and cyano groups are introduced post-hydrogenation via NAS or Ullmann coupling.
Optimization :
-
Catalyst : 10% Pd/C under 50 psi H₂ achieves >95% conversion.
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Temperature : 25°C prevents decomposition of nitro groups.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Average Yield | Time (h) | Stereopurity |
|---|---|---|---|
| Direct N-arylation | 60–70% | 8–12 | Moderate |
| Protection-deprotection | 75–85% | 15–20 | High |
| Hydrogenation route | 80–90% | 24–30 | High |
Practical Considerations
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Direct N-arylation is cost-effective but suffers from moderate yields due to competing side reactions.
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Hydrogenation offers high stereopurity but requires multi-step synthesis of precursors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 4-nitrobenzenesulfonyl chloride derivatives with pyrrolidine precursors under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide backbone .
- Functionalization : Introducing the cyano group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Purification : Crystallization using polar solvents (e.g., ethanol/water mixtures) to achieve high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR confirm proton environments and carbon frameworks, with nitro and cyano groups causing distinct deshielding effects .
- FTIR : Peaks at ~1350 cm (NO symmetric stretch) and ~2220 cm (C≡N stretch) validate functional groups .
- ESI-MS : Molecular ion peaks ([M+H]) confirm molecular weight .
Q. How can aqueous solubility and stability be experimentally determined for this compound?
- Solubility : Shake-flask method in buffered solutions (pH 1–13) at 25°C, quantified via UV-Vis spectroscopy at λmax ~260 nm (nitrophenyl absorption) .
- Stability : Accelerated degradation studies under thermal (40–80°C) and photolytic conditions (ICH Q1B guidelines), analyzed by HPLC to track decomposition products .
Advanced Research Questions
Q. How can crystallographic disorder in the nitro or cyano substituents be resolved during structural refinement?
- Approach : Use SHELX software to apply constraints (e.g., ISOR, DELU) for anisotropic displacement parameters. Partial occupancy modeling may be required if disorder persists .
- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis verify refinement accuracy by mapping intermolecular interactions (e.g., O–H···O hydrogen bonds) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives in biological studies?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace nitro with halogen or methyl groups) to assess electronic/steric effects .
- Biological Assays : Test derivatives against target enzymes (e.g., angiotensin-converting enzyme) using fluorescence-based activity assays .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities and interaction motifs .
Q. How can non-covalent interactions in the solid state be quantified to predict physicochemical properties?
- Tools : Hirshfeld surface analysis partitions crystal packing into contact contributions (e.g., π-π stacking, hydrogen bonds). For example, >25% H-bond contribution correlates with enhanced thermal stability .
- Thermodynamic Analysis : Differential scanning calorimetry (DSC) measures melting points and polymorph transitions linked to intermolecular forces .
Q. What are the challenges in computational modeling of this compound’s reactivity, and how are they addressed?
- Challenges : Nitro group’s electron-withdrawing effects complicate charge distribution modeling.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
